molecular formula C8H9NO2 B159513 3-Hydroxy-4-methylbenzamide CAS No. 135679-95-7

3-Hydroxy-4-methylbenzamide

Cat. No. B159513
CAS RN: 135679-95-7
M. Wt: 151.16 g/mol
InChI Key: VMZTVTOXQLYTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-methylbenzamide is a compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.16 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group, a methyl group, and a benzamide group . The InChI string representation of the molecule is InChI=1S/C8H9NO2/c1-5-2-3-6 (8 (9)11)4-7 (5)10/h2-4,10H,1H3, (H2,9,11) .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 151.16 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . Its exact mass and monoisotopic mass are both 151.063328530 g/mol . The topological polar surface area is 63.3 Ų .

Scientific Research Applications

Molecular Structure and Synthesis

The molecular structure and synthesis process of compounds closely related to 3-Hydroxy-4-methylbenzamide are areas of significant research interest. For instance, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized and characterized using various spectroscopic methods, highlighting the importance of such compounds in metal-catalyzed C–H bond functionalization reactions (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).

Chemical Stability and Metabolism

Research has been conducted on the stability and metabolic conversion of N-methylbenzamides, which are structurally similar to this compound. Studies show that N-(Hydroxymethyl)-benzamide is a major metabolite of N-methylbenzamide, indicating the compound's significant role in various metabolic pathways (Ross, Farmer, Gescher, Hickman, & Threadgill, 1983).

Spectroscopy and Labeling

The use of related compounds in spectroscopy and labeling is another area of research. For instance, 3H-labeled 2-hydroxy-N-[(5-hydroxy-[5-3H]-1,3,3-trimethylcyclohexyl)methyl]-5-methylbenzamide was synthesized for specific applications in radiopharmaceuticals, demonstrating the compound's utility in detailed molecular studies (Dischino et al., 1999).

Photochemical Applications

Compounds similar to this compound have been utilized in photochemical applications. The irradiation of related compounds led to the synthesis of narwedine-type enones, demonstrating the potential of these compounds in photochemical synthesis processes (Kametani et al., 1972).

Repellent Studies

The research on repellents, including compounds like diethyl methylbenzamide, reveals the effectiveness of such molecules against various species of mosquitoes. This indicates the potential utility of this compound in similar contexts (Frances et al., 1996).

properties

IUPAC Name

3-hydroxy-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-2-3-6(8(9)11)4-7(5)10/h2-4,10H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZTVTOXQLYTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326620
Record name 3-hydroxy-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135679-95-7
Record name 3-hydroxy-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
3-Hydroxy-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.